molecular formula C18H17Cl2N5 B609174 ML67-33 CAS No. 1443290-89-8

ML67-33

Cat. No.: B609174
CAS No.: 1443290-89-8
M. Wt: 374.269
InChI Key: GQPMJOXQJUGJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

ML 67-33 is a K2P potassium channel activator . Its primary targets are the K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels . These channels play a crucial role in maintaining the resting membrane potential and cellular excitability.

Mode of Action

ML 67-33 interacts with its targets by activating the core gating apparatus of the channels . This interaction increases the channel currents, leading to changes in the electrical properties of the cell.

Biochemical Pathways

The activation of K2P channels by ML 67-33 affects the potassium ion flow across the cell membrane . This can influence various downstream effects, including the regulation of neuronal excitability and the response to pain.

Pharmacokinetics

It’s known that the compound is soluble in dmso , which could potentially impact its bioavailability and distribution in the body.

Result of Action

The activation of K2P channels by ML 67-33 has been shown to improve pain symptoms in a mouse migraine model . This is achieved via the activation of TREK 1/2 currents in trigeminal ganglion sensory neurons .

Preparation Methods

The synthesis of ML67-33 involves several steps. One common method includes the reaction of 2,7-dichloro-9,10-dihydro-9,9-dimethylacridine with 2-(2H-tetrazol-5-yl)ethylamine under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Properties

IUPAC Name

2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPMJOXQJUGJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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